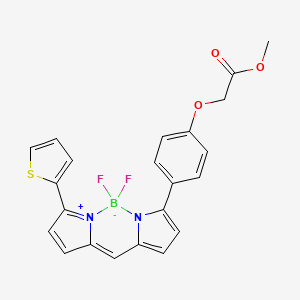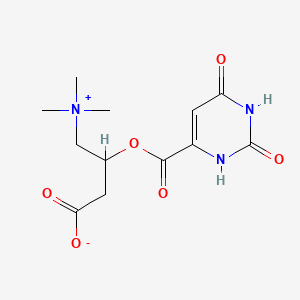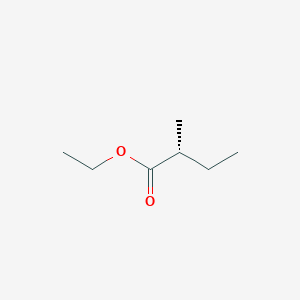
BODIPY TR methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of BODIPY TR methyl ester is C22H17BF2N2O3S . It has an average mass of 438.255 Da and a monoisotopic mass of 438.102112 Da .
Physical And Chemical Properties Analysis
BODIPY TR methyl ester has strong absorption and emission in the visible and near-infrared regions of the electromagnetic spectrum . The approximate fluorescence excitation/emission maxima of BODIPY TR methyl ester are 598/625 nm .
Wissenschaftliche Forschungsanwendungen
Visualizing Morphogenesis in Transgenic Zebrafish Embryos : BODIPY TR methyl ester dye serves as a vital counterstain for green fluorescent protein (GFP) in transgenic zebrafish embryos. This allows for dual-channel fluorescence visualization of cellular dynamics during morphogenesis in living embryos (Cooper et al., 2005).
Nuclear and Optical Dual Functional Labeling Agent : BODIPY has been radioiodinated for use as a dual functional labeling agent for proteins and peptides. This application is significant in molecular imaging research, especially in developing multimodal imaging probes (Ono et al., 2017).
Detection of Sulfite Ions : A boron-dipyrromethene-based fluorescent probe using BODIPY for selective detection of sulfite ions has been developed. This probe exhibits a dramatic red shift in absorption and emission spectra upon interaction with sulfite ions (Gu et al., 2011).
Bioconjugation and Fluorine Probe Introduction : BODIPY has been used to explore S(N)Ar and F-B displacement reactions, providing new methods for bioconjugation of BODIPY to proteins and introducing a fluorine probe (Li et al., 2008).
Photodynamic Therapy and Photocatalysis : The study of the triplet excited state of BODIPY is crucial for applications in photodynamic therapy, photocatalysis, and triplet-triplet annihilation upconversion (Zhao et al., 2015).
Fluorescent Biolabeling : BODIPY dyes functionalized with a free carboxyl group have been synthesized for fluorescent biolabeling, demonstrating excellent photostability and quantum yields (Wang et al., 2009).
Solution-Processed Organic Solar Cells : BODIPY dyes have been used in the design and synthesis of metal complexes for solution-processed organic solar cells, showing potential for efficient energy conversion (Zou et al., 2015).
Live Cell Imaging : BODIPY has been developed as a 'turn-on' chemosensor for Hg2+ in solution and in live cell imaging, based on the inhibition of a photoinduced electron transfer process in the presence of Hg2+ ions (Kaur et al., 2016).
Safety and Hazards
Zukünftige Richtungen
BODIPY-based molecules have attracted attention as probes in applications like imaging and sensing due to their unique properties . They have also been employed in areas like photodynamic therapy . Over the last decade, BODIPY-based molecules have even emerged as candidates for cancer treatments . Therefore, the future directions of BODIPY TR methyl ester could involve further exploration of its potential in biomedical applications, particularly in disease detection and therapy .
Eigenschaften
IUPAC Name |
methyl 2-[4-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BF2N2O3S/c1-29-22(28)14-30-18-8-4-15(5-9-18)19-10-6-16-13-17-7-11-20(21-3-2-12-31-21)27(17)23(24,25)26(16)19/h2-13H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMDVGPFFTVIIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=CC=C2C3=CC=C(C=C3)OCC(=O)OC)C=C4[N+]1=C(C=C4)C5=CC=CS5)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BF2N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BODIPY TR methyl ester | |
CAS RN |
150152-63-9 |
Source


|
| Record name | Boron, difluoro[methyl [4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene]methyl]-1H-pyrrol-2-yl]phenoxy]acetato-N,N′]difluoro-, (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150152-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



